molecular formula C4H11FN2 B13341068 N1-(Fluoromethyl)propane-1,3-diamine

N1-(Fluoromethyl)propane-1,3-diamine

Cat. No.: B13341068
M. Wt: 106.14 g/mol
InChI Key: DFTVJCAERDEIJN-UHFFFAOYSA-N
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Description

N1-(Fluoromethyl)propane-1,3-diamine is a functionalized diamine of interest in advanced chemical synthesis. Molecules featuring a 1,3-diaminopropane scaffold are known to serve as versatile intermediates and have been explored in various research contexts, including the development of potential therapeutic agents . The incorporation of a fluoromethyl group can significantly alter the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry and drug discovery . This diamine can be utilized as a key building block for constructing more complex molecular architectures, such as macrocyclic compounds . Researchers can employ it in the synthesis of ligands, catalysts, or novel polymers. As with all compounds of this nature, proper safety protocols must be observed. This compound is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H11FN2

Molecular Weight

106.14 g/mol

IUPAC Name

N'-(fluoromethyl)propane-1,3-diamine

InChI

InChI=1S/C4H11FN2/c5-4-7-3-1-2-6/h7H,1-4,6H2

InChI Key

DFTVJCAERDEIJN-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCF

Origin of Product

United States

Preparation Methods

Fluoromethylation of Propane-1,3-diamine

The most prominent approach involves direct fluoromethylation of propane-1,3-diamine, typically through nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl halides (e.g., fluoromethyl chloride or fluoromethyl bromide). The general reaction scheme is:

$$
\text{Propane-1,3-diamine} + \text{Fluoromethyl halide} \rightarrow \text{N1-(Fluoromethyl)propane-1,3-diamine}
$$

Reaction Conditions:

  • Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) facilitate nucleophilic substitution.
  • Catalysts: Phase transfer catalysts or bases such as potassium carbonate or sodium hydride are employed to deprotonate amine groups, increasing nucleophilicity.
  • Temperature: Typically between 0°C and 50°C to control reaction rate and minimize side reactions.
  • Reaction Time: Ranges from 2 to 24 hours depending on reagent reactivity and scale.

Use of Fluoromethylating Agents

a. Fluoromethyl Halides:

  • Fluoromethyl chloride (CH2FCl) and fluoromethyl bromide (CH2FBr) are commonly used.
  • These reagents are highly reactive and require controlled handling due to their toxicity and volatility.
  • The reaction proceeds via nucleophilic substitution at the amino groups, yielding N1-(fluoromethyl) derivatives.

b. Alternative Reagents:

  • Difluorocarbene precursors or fluoromethyl sulfonates have been explored for milder reaction conditions and better selectivity.
  • These reagents often require catalytic activation or specific solvents to optimize fluoromethylation efficiency.

Catalytic and Microwave-Assisted Methods

Recent advances include microwave irradiation to accelerate fluoromethylation:

  • Microwave-assisted reactions can reduce reaction times from hours to minutes.
  • Catalysts such as phase transfer agents or metal catalysts (e.g., copper or palladium complexes) improve yields and selectivity.

Purification and Isolation

Post-reaction, the crude mixture undergoes:

  • Extraction: Using organic solvents to separate the product.
  • Washing: With water and dilute acid/base solutions to remove residual reagents and by-products.
  • Chromatography: Column chromatography or preparative HPLC for high purity.
  • Crystallization: Final purification step to obtain the compound in crystalline form suitable for industrial use.
  • Data Table: Comparative Overview of Preparation Methods
Method Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Nucleophilic substitution with fluoromethyl halides Fluoromethyl chloride/bromide + Propane-1,3-diamine 0–50°C, polar aprotic solvent, base catalyst 70–85 Simple, scalable Toxic reagents, side reactions possible
Microwave-assisted fluoromethylation Fluoromethyl halides + Propane-1,3-diamine 0–50°C, microwave irradiation 80–90 Rapid, high yield Equipment cost, scale-up challenges
Catalytic fluoromethylation with difluorocarbene precursors Difluorocarbene sources + Propane-1,3-diamine Mild temperatures, catalytic conditions 65–85 Milder conditions, selectivity Less established, reagent availability
  • Efficiency and Scalability: The nucleophilic substitution of propane-1,3-diamine with fluoromethyl halides remains the most practical approach for industrial synthesis, especially when optimized with phase transfer catalysts and controlled reaction parameters.
  • Advancements: Microwave-assisted fluoromethylation offers significant reductions in reaction time and improved yields but requires specialized equipment for large-scale implementation.
  • Safety and Environmental Aspects: Handling of fluoromethyl halides necessitates stringent safety measures due to their toxicity and volatility. Developing alternative reagents with lower toxicity profiles is an ongoing research focus.
  • Purification Strategies: Combining extraction, washing, and chromatography ensures high purity of the final compound, essential for pharmaceutical or advanced material applications.

The preparation of this compound hinges on effective fluoromethylation techniques, with current industrial practices favoring nucleophilic substitution using fluoromethyl halides under mild conditions. Emerging methods such as microwave-assisted reactions promise enhanced efficiency but require further development for large-scale deployment. Future research should aim at safer reagents, greener processes, and integrated purification strategies to optimize yield, purity, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(Fluoromethyl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(Fluoromethyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(Fluoromethyl)propane-1,3-diamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The propane-1,3-diamine scaffold allows diverse substitutions at the N1 and N3 positions. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Features Potential Impact on Properties
N1-(Fluoromethyl)propane-1,3-diamine -CH2F at N1 Electronegative, small substituent Enhanced metabolic stability, polarity
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine Biphenyl-ether chain at N1 Bulky aromatic group Improved target binding (e.g., antiviral activity)
N1-(Naphthalen-1-yl)propane-1,3-diamine Naphthyl group at N1 Planar aromatic ring Fluorescence properties, π-π stacking interactions
N1-(3-Methoxypropyl)propane-1,3-diamine -OCH3-terminated chain at N1 Electron-donating ether group Increased solubility, hydrogen bonding capacity
N1-(6,7-Dimethoxyquinazolin-4-yl)propane-1,3-diamine Quinazoline ring with methoxy groups Heterocyclic aromatic system Enzyme inhibition (e.g., SETD8 methyltransferase)
N1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine Nitro/CF3-substituted aryl at N1 Strong electron-withdrawing groups High reactivity, potential antimicrobial activity

Physicochemical Properties

  • However, it is less polar than methoxypropyl derivatives , which benefit from ether oxygen’s hydrogen-bonding capacity.
  • Lipophilicity : Fluorine’s lipophilic nature may enhance membrane permeability relative to hydrophilic groups (e.g., methoxy) but reduce it compared to aromatic systems (e.g., naphthyl or biphenyl).
  • Steric Effects : The fluoromethyl group imposes minimal steric hindrance, unlike bulky substituents like cyclohexyl or 2-ethylbutyl , which may hinder molecular interactions.

Q & A

Q. What are the optimal synthetic routes for preparing N1-(Fluoromethyl)propane-1,3-diamine?

The synthesis typically involves alkylation or reductive amination. For analogous diamines, N1-(Hept-6-enyl)propane-1,3-diamine was synthesized via alkylation of 1,3-diaminopropane with 7-bromohept-1-ene under controlled conditions (95% yield, polar solvents like CH₃CN) . For fluoromethyl derivatives, similar protocols may apply, substituting the alkylating agent with a fluoromethyl precursor. Temperature control (~0–25°C) and pH adjustments (e.g., using aqueous acidic media) are critical to minimize side reactions and ensure high purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, N1-(2-Chloro-benzyl)-propane-1,3-diamine was characterized using 1H^1H and 13C^{13}C NMR, with chemical shifts (δ) at 1.32–1.44 ppm (methylene protons) and 33.3–51.1 ppm (carbon environments) . Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) . Computational tools (e.g., DFT) may predict molecular geometry and electronic effects of the fluoromethyl group.

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in bio-conjugation applications?

The fluoromethyl group enhances reactivity in nucleophilic substitutions or click chemistry. For instance, N1-(Hept-6-enyl)propane-1,3-diamine underwent epoxidation and subsequent ring-opening reactions for bioconjugation . Fluoromethyl derivatives could similarly participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for drug delivery systems, as seen in estradiol-triazole conjugates . Reaction kinetics depend on solvent polarity and catalyst loading (e.g., CuI/L-proline systems) .

Q. How does the fluoromethyl substituent influence the compound’s biological activity compared to other alkyl/aryl analogs?

Fluorine’s electronegativity and steric effects modulate binding affinities. For example, N1-(2-Trifluoromethyl-benzyl)-propane-1,3-diamine showed distinct 13C^{13}C NMR shifts (δ 125.7–138.7 ppm) due to electron-withdrawing effects, which may alter interactions with biological targets like enzymes or DNA . Comparative studies with non-fluorinated analogs (e.g., chloro or methyl derivatives) can isolate fluorine-specific contributions to cytotoxicity or receptor binding .

Q. What strategies resolve contradictions in yield and purity data during large-scale synthesis?

Discrepancies often arise from solvent choice or purification methods. For N1,N3-Bis(tert-butoxycarbonyl)-propane-1,3-diamine , silica gel chromatography achieved >98% purity, while solvent extraction (e.g., H₂O/AcOEt/MeCN) minimized impurities in carboxylated derivatives . For fluoromethyl analogs, optimizing Boc-protection/deprotection steps and using fluorophilic catalysts (e.g., RuCl₃) may improve reproducibility .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow hazard guidelines for fluorinated amines:

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact .
  • Store in inert atmospheres (N₂/Ar) to avoid moisture-induced degradation .
  • Neutralize waste with dilute HCl before disposal to mitigate aquatic toxicity (H400 hazard category) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Stability assays using High-Performance Liquid Chromatography (HPLC) or mass spectrometry are critical. For N1-(3-Aminopropyl)-N1-dodecylpropane-1,3-diamine , stability was confirmed in pH 7.4 buffers (37°C, 24h) with <5% degradation . Fluoromethyl derivatives may require accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life in biological media.

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